(2E,6E)-13-hydroxy-1-(2-hydroxy-5-methoxy-3-methylphenyl)-3,7,11,15-tetramethylhexadeca-2,6,14-triene-5,12-dione
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Overview
Description
E-Halidrysone A is an organic molecular entity.
Scientific Research Applications
Isolation and Characterization from Brown Algae
A study by Banaigs et al. (1983) isolated and characterized a new metabolite from the brown alga Cystoseira elegans. This compound was identified as a hydroxylated diterpenoid substituted quinol, showcasing the diverse chemical composition found in marine algae and their potential for various applications in scientific research (Banaigs et al., 1983).
Synthesis and Chemical Reactions
Pimenova et al. (2003) synthesized 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and studied its various reactions. This highlights the potential for synthesizing similar complex molecules for research in organic chemistry and material science (Pimenova et al., 2003).
Applications as an Acid-Base Titration Indicator
In 2021, Pyrko conducted a study on the synthesis of a new 10-hydroxydecahydroacridine-1,8-dione derivative, investigating its potential as an indicator for acid-base titration. This suggests possible analytical applications of similar complex organic compounds in chemistry (Pyrko, 2021).
Antimicrobial Activity
Chaudhari's 2012 research on the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives and their evaluation for antimicrobial activity indicates the potential of such compounds in developing new antimicrobial agents (Chaudhari, 2012).
Properties
Molecular Formula |
C28H40O5 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(2E,6E)-13-hydroxy-1-(2-hydroxy-5-methoxy-3-methylphenyl)-3,7,11,15-tetramethylhexadeca-2,6,14-triene-5,12-dione |
InChI |
InChI=1S/C28H40O5/c1-18(2)13-26(30)28(32)21(5)10-8-9-19(3)14-24(29)15-20(4)11-12-23-17-25(33-7)16-22(6)27(23)31/h11,13-14,16-17,21,26,30-31H,8-10,12,15H2,1-7H3/b19-14+,20-11+ |
InChI Key |
HBKSTRSDLUAESY-XNXVHQMYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C/C=C(\C)/CC(=O)/C=C(\C)/CCCC(C)C(=O)C(C=C(C)C)O)OC |
Canonical SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CC(=O)C=C(C)CCCC(C)C(=O)C(C=C(C)C)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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